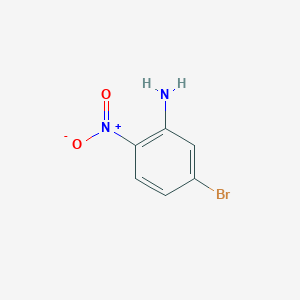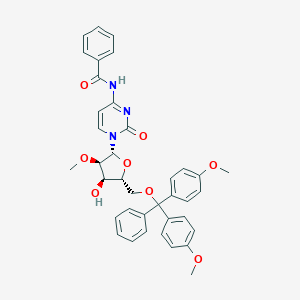
7-Aminoquinazolin-4-ol
Overview
Description
7-Aminoquinazolin-4-ol is a chemical compound with the molecular formula C8H7N3O . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
Quinazoline derivatives, which include 7-Aminoquinazolin-4-ol, are synthesized through various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Another method involves a Cu (I)-catalyzed synthesis of quinazolin-4 (3 H )-ones from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) .Molecular Structure Analysis
The molecular structure of 7-Aminoquinazolin-4-ol is represented by the SMILES stringc1cc2c(cc1N)ncnc2O . The molecular weight of this compound is 161.16 g/mol. Chemical Reactions Analysis
Quinazolin-4 (3 H )-ones, which include 7-Aminoquinazolin-4-ol, are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .Scientific Research Applications
Specific Scientific Field
Medicinal Chemistry, Oncology .
Summary of the Application
7-Aminoquinazolin-4-ol is used in the synthesis of quinazoline-based thiazole derivatives, which have shown promising anticancer activity . These compounds have been tested against three cancer cell lines: MCF-7, HepG2, and A548 .
Methods of Application or Experimental Procedures
The compounds were synthesized and their in vitro anticancer efficacy was explored . The synthesized quinazoline-based thiazole compounds were tested against the mentioned cancer cell lines . The compounds were also tested for their in vitro inhibitory effects against different EGFR kinases .
Results or Outcomes
All of the tested compounds showed a moderate to significant cytotoxic impact . For example, the IC50 values of compound 4i were 2.86, 5.91, and 14.79 μM for the MCF-7, HepG2, and A549 cell lines, respectively . The IC50 values for compound 4f against the wild-type, L858R/T790 M, and L858R/T790 M/C797S mutant EGFR kinases were 2.17, 2.81, and 3.62 nM, respectively .
Antimicrobial Activity
Specific Scientific Field
Medicinal Chemistry, Microbiology .
Summary of the Application
4-Aminoquinazoline derivatives have shown antimicrobial activity . These compounds can be used to develop new antibiotics, especially in the face of increasing drug resistance .
Methods of Application or Experimental Procedures
The antimicrobial properties of these compounds are typically tested using in vitro assays against various bacterial and fungal strains .
Anti-Inflammatory Activity
Specific Scientific Field
Medicinal Chemistry, Pharmacology .
Summary of the Application
4-Aminoquinazoline derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of these compounds are usually assessed using in vitro and in vivo models of inflammation .
Antidepressant Activity
Specific Scientific Field
Medicinal Chemistry, Psychiatry .
Summary of the Application
4-Aminoquinazoline derivatives have shown antidepressant activity . These compounds can be used to develop new antidepressant drugs .
Methods of Application or Experimental Procedures
The antidepressant properties of these compounds are typically tested using in vitro assays and in vivo models of depression .
Anticonvulsant Activity
Specific Scientific Field
Medicinal Chemistry, Neurology .
Summary of the Application
4-Aminoquinazoline derivatives have been found to possess anticonvulsant properties . They can potentially be used in the treatment of various neurological disorders, such as epilepsy .
Methods of Application or Experimental Procedures
The anticonvulsant effects of these compounds are usually assessed using in vitro and in vivo models of seizures .
Antihypertensive Activity
Specific Scientific Field
Medicinal Chemistry, Cardiology .
Summary of the Application
4-Aminoquinazoline derivatives have been found to possess antihypertensive properties . They can potentially be used in the treatment of hypertension .
Methods of Application or Experimental Procedures
The antihypertensive effects of these compounds are usually assessed using in vitro assays and in vivo models of hypertension .
Future Directions
While specific future directions for 7-Aminoquinazolin-4-ol are not mentioned in the search results, advancements in related fields such as Fc-engineered therapeutic antibodies and microneedle-based technology for cell therapy suggest potential future directions for research and development in the broader field of bioactive compounds.
properties
IUPAC Name |
7-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXFFJUUIIGPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318960 | |
| Record name | 7-aminoquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinazolin-4-ol | |
CAS RN |
90004-09-4 | |
| Record name | 90004-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-aminoquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-quinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)

![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)










